Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazolidinone ring, a methoxyphenyl group, and a benzoate ester, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl derivative, which can be introduced through a substitution reaction.
Acetylation: The imidazolidinone derivative is then acetylated using acetic anhydride or acetyl chloride.
Esterification: Finally, the benzoate ester is formed by reacting the acetylated product with ethyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halides (e.g., NaCl), Amines (e.g., NH₃)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Halogenated derivatives, Aminated derivatives
Scientific Research Applications
Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Ethyl 3-({[1-(3-methoxyphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared with similar compounds such as:
- Ethyl 4-((1H-indol-3-yl)diazenyl)benzoate
- Ethyl 4-((1-methyl-1H-indol-3-yl)diazenyl)benzoate
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(3-methoxyphenyl)-2,5-dioxo-3-propan-2-ylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H27N3O6/c1-5-33-23(30)16-8-6-9-17(12-16)25-21(28)14-20-22(29)27(24(31)26(20)15(2)3)18-10-7-11-19(13-18)32-4/h6-13,15,20H,5,14H2,1-4H3,(H,25,28) |
InChI Key |
UBICDTJIOZLNCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2C(C)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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